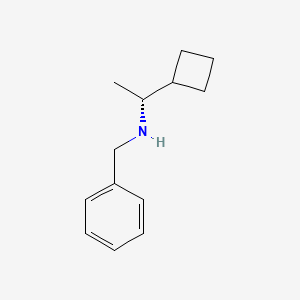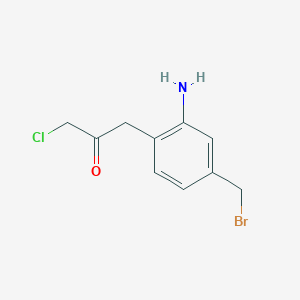
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile is a complex organic compound known for its unique chemical structure and reactivity. It is characterized by the presence of multiple functional groups, including dimethylamino, methylene, oxo, and nitrile groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality and minimizes waste .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Applications De Recherche Scientifique
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile involves interactions with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various chemical reactions, influencing biological processes at the molecular level. These interactions can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylenamino ketones: These compounds share structural similarities and are used as synthons for various heterocycles.
Dimethylaminopyridine: Known for its catalytic properties in organic synthesis.
Methylene blue: A versatile dye with applications in photochemical reactions
Uniqueness
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility.
Propriétés
Formule moléculaire |
C10H15N3O |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
(E,2E)-5-(dimethylamino)-2-(dimethylaminomethylidene)-3-oxopent-4-enenitrile |
InChI |
InChI=1S/C10H15N3O/c1-12(2)6-5-10(14)9(7-11)8-13(3)4/h5-6,8H,1-4H3/b6-5+,9-8+ |
Clé InChI |
MAQMWCBTQFYCPL-HHWLVVFRSA-N |
SMILES isomérique |
CN(C)/C=C/C(=O)/C(=C/N(C)C)/C#N |
SMILES canonique |
CN(C)C=CC(=O)C(=CN(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


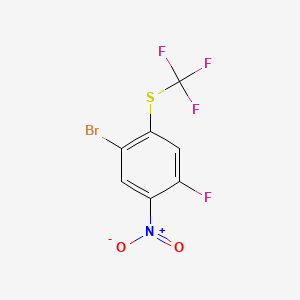
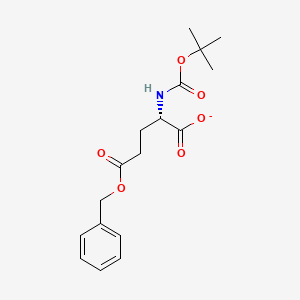
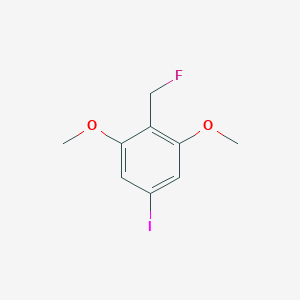
![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)
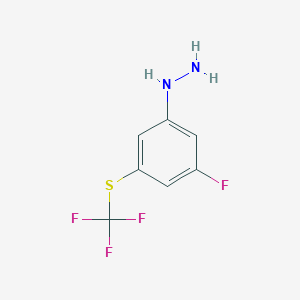
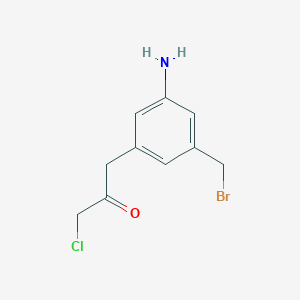
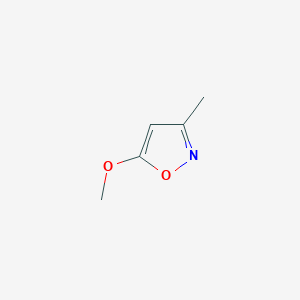
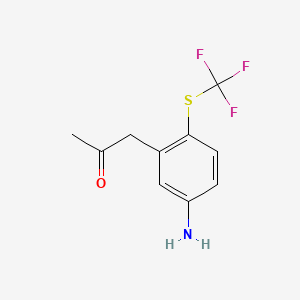
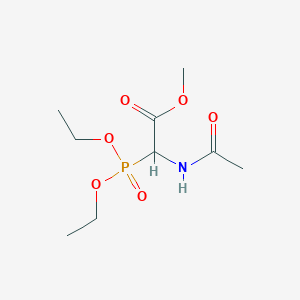
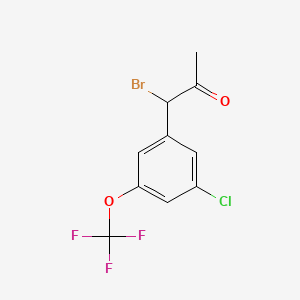
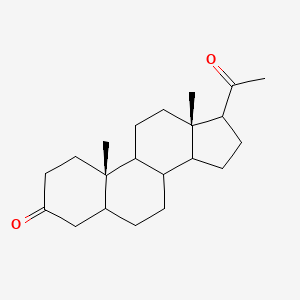
![Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-](/img/structure/B14058293.png)
